1-Methyl-1-phenyl-N,N'-bis(trimethylsilyl)silanediamine
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Overview
Description
Preparation Methods
The synthesis of 1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine typically involves the reaction of phenylmethylsilane with trimethylsilylamine under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogenated compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups play a crucial role in stabilizing the compound and facilitating its reactivity . The phenyl and methyl groups contribute to the compound’s overall stability and reactivity . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests potential interactions with various biological and chemical systems .
Comparison with Similar Compounds
1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine can be compared with other similar compounds, such as:
1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)amine: This compound lacks the silanediamine core and has different reactivity and applications.
1-Phenyl-N,N’-bis(trimethylsilyl)silanediamine: This compound lacks the methyl group and has different stability and reactivity.
1-Methyl-N,N’-bis(trimethylsilyl)silanediamine: This compound lacks the phenyl group and has different chemical properties.
The uniqueness of 1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine lies in its combination of phenyl, methyl, and trimethylsilyl groups, which confer specific reactivity and stability characteristics .
Properties
CAS No. |
24385-32-8 |
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Molecular Formula |
C13H28N2Si3 |
Molecular Weight |
296.63 g/mol |
IUPAC Name |
[methyl-bis(trimethylsilylamino)silyl]benzene |
InChI |
InChI=1S/C13H28N2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)13-11-9-8-10-12-13/h8-12,14-15H,1-7H3 |
InChI Key |
UQQFGAAFZIOZPB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C1=CC=CC=C1)N[Si](C)(C)C |
Origin of Product |
United States |
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